![molecular formula C₃₄H₃₆O₆ B1139874 Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside CAS No. 57783-76-3](/img/structure/B1139874.png)
Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
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Description
Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, also known as benzyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside (BTBP), is a glycoside derived from natural sources and is widely used in the synthesis of various compounds. It is a useful building block for the synthesis of complex carbohydrates and glycosides. BTBP is also used for the preparation of glycosides, oligosaccharides, and polysaccharides.
Scientific Research Applications
Synthesis of Glycosidase Inhibitors
This compound is used in the synthesis of glycosidase inhibitors, which are important in the study of various biological processes and potential treatments for diseases like diabetes and cancer. Glycosidase inhibitors can help understand enzyme mechanisms and the role of carbohydrates in health and disease .
Development of Glycomimetics
Glycomimetics are molecules that mimic the structure of sugars and can interfere with biological processes involving carbohydrates. Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside serves as a precursor in the creation of these compounds, which have therapeutic potential in treating bacterial and viral infections .
Carbohydrate-Based Drug Delivery Systems
The compound’s structure allows for the development of carbohydrate-based drug delivery systems. These systems can improve the bioavailability and efficacy of drugs, particularly in targeting specific cells or tissues .
Synthesis of Dopamine Prodrugs
Researchers use this compound to synthesize dopamine prodrugs. These prodrugs can cross the blood-brain barrier more effectively than dopamine itself, potentially offering new ways to treat Parkinson’s disease .
Creation of Bioactive Esters
Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is involved in the synthesis of bioactive esters. These esters have applications ranging from antimicrobial to anti-inflammatory properties and are also used in cosmetic formulations .
Pharmaceutical Applications
Due to its amphiphilic properties, the compound is used in pharmaceutical applications, including as an emulsifier and in the formulation of biodegradable detergents. It’s also explored for its potential in creating bioactive compounds .
Enzyme Mechanism Studies
The compound is utilized in studying the mechanisms of enzymes that process carbohydrates. Understanding these mechanisms can lead to the development of new inhibitors that can regulate enzyme activity involved in disease states .
Research on Metabolic Pathways
Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is used in research on metabolic pathways involving carbohydrates. This research can uncover new insights into how diseases like diabetes develop and how they can be better managed or treated .
properties
IUPAC Name |
(2S,3S,4S,5R)-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O5/c1-5-13-26(14-6-1)21-34-25-30-31(35-22-27-15-7-2-8-16-27)32(36-23-28-17-9-3-10-18-28)33(38-30)37-24-29-19-11-4-12-20-29/h1-20,30-33H,21-25H2/t30-,31+,32+,33+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBFDNDNLXVKNK-GJBCSVNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside |
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